Cas no 873-75-6 (4-Bromobenzyl alcohol)

4-Bromobenzyl alcohol structure
4-Bromobenzyl alcohol structure
Nom du produit:4-Bromobenzyl alcohol
Numéro CAS:873-75-6
Le MF:C7H7BrO
Mégawatts:187.033881425858
MDL:MFCD00004650
CID:40135
PubChem ID:24850087

4-Bromobenzyl alcohol Propriétés chimiques et physiques

Nom et identifiant

    • (4-Bromophenyl)methanol
    • P-BROMOBENZYL ALCOHOL
    • RARECHEM AL BD 0075
    • Benzyl alcohol, p-bromo-
    • 4-Brom-benzyl alcohol
    • Brombenzylalcohol
    • Benzenemethanol, 4-bromo-
    • 4-Bromobenzenemethanol
    • 4-Bromobenzyl Alcohol
    • 4-bromobenzyl-alcohol
    • 4-Br-Ph-CH2OH
    • Benzyl alcohol,p-bromo
    • BroMo-benzyl alcohol
    • p-Br benzyl alcohol
    • Benzylalcohol, p-bromo- (6CI,7CI,8CI)
    • (p-Bromophenyl)methanol
    • 1-(p-Bromophenyl)methanol
    • 4-Hydroxymethyl-1-bromobenzene
    • Para-Bromobenzyl Alcohol
    • 4-bromobenzylalcohol
    • (4-bromophenyl)-methanol
    • (4-Bromo-phenyl)-methanol
    • (4-bromophenyl)methan-1-ol
    • VEDDBHYQWFOITD-UHFFFAOYSA-N
    • p-Bromo-benzyl alcohol
    • 4-Bromophenylmethanol
    • PubChem3748
    • 4-bromo-benzylalcohol
    • 4-Bromobenzenemethanol (ACI)
    • Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
    • 1-Bromo-4-(hydroxymethyl)benzene
    • AKOS000249367
    • Q27093776
    • InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • CS-W004067
    • A22470
    • CHEMBL184410
    • SY006440
    • BDBM50150787
    • DTXSID50236276
    • (4-Bromophenyl)methanol #
    • VEDDBHYQWFOITD-UHFFFAOYSA-
    • NS00039187
    • W-104028
    • SCHEMBL104349
    • EINECS 212-851-7
    • DB-017995
    • 4-Bromobenzyl alcohol, 99%
    • MFCD00004650
    • DB02822
    • BRB
    • EN300-122917
    • AC-26171
    • Z335244742
    • PS-5313
    • AC-17025
    • 873-75-6
    • (4-Bromophenyl)methanol;Brombenzylalcohol
    • B1372
    • CCRIS 5119
    • 4-Bromobenzyl alcohol
    • MDL: MFCD00004650
    • Piscine à noyau: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • La clé Inchi: VEDDBHYQWFOITD-UHFFFAOYSA-N
    • Sourire: BrC1C=CC(CO)=CC=1
    • BRN: 1931620

Propriétés calculées

  • Qualité précise: 185.96800
  • Masse isotopique unique: 185.968
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 77
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 2
  • Surface topologique des pôles: 20.2

Propriétés expérimentales

  • Couleur / forme: Cristaux blancs
  • Dense: 1.3839 (rough estimate)
  • Point de fusion: 77.0 to 80.0 deg-C
  • Point d'ébullition: 267.8°C at 760 mmHg
  • Point d'éclair: 115.7℃
  • Indice de réfraction: 1.5840 (estimate)
  • Solubilité: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
  • Le PSA: 20.23000
  • Le LogP: 1.94140
  • Solubilité: Pas encore déterminé

4-Bromobenzyl alcohol Informations de sécurité

4-Bromobenzyl alcohol Données douanières

  • Code HS:2906299090
  • Données douanières:

    Code douanier chinois:

    2906299090

    Résumé:

    2906299090 autres alcools aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2906299090 autres alcools aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

4-Bromobenzyl alcohol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B47690-100g
(4-Bromophenyl)methanol
873-75-6 98%
100g
¥157.0 2022-04-28
Enamine
EN300-122917-0.5g
(4-bromophenyl)methanol
873-75-6 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-122917-1.0g
(4-bromophenyl)methanol
873-75-6 95%
1g
$26.0 2023-05-03
Enamine
EN300-122917-5.0g
(4-bromophenyl)methanol
873-75-6 95%
5g
$29.0 2023-05-03
Enamine
EN300-122917-0.1g
(4-bromophenyl)methanol
873-75-6 95%
0.1g
$19.0 2023-05-03
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0690939435-100g
4-Bromobenzyl alcohol
873-75-6 98%(HPLC)
100g
¥ 558.8 2024-07-19
eNovation Chemicals LLC
D397857-25g
4-Bromobenzyl alcohol
873-75-6 97%
25g
$175 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1372-25G
4-Bromobenzyl Alcohol
873-75-6 >99.0%(GC)
25g
¥270.00 2024-04-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13197-10g
4-Bromobenzyl alcohol, 99%
873-75-6 99%
10g
¥577.00 2023-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830616-5g
4-Bromobenzyl alcohol
873-75-6 98%
5g
¥29.00 2022-09-02

4-Bromobenzyl alcohol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Tributylborane Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
Référence
Reduction of aldehydes using trialkylboranes in ionic liquids
Kabalka, George W.; Malladi, Rama R., Chemical Communications (Cambridge), 2000, (22),

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
Référence
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
Référence
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; Zand, Zahra; Fotuhi, Mobina; Kaboudin, Babak; Najafpour, Mohammad Mahdi, Scientific Reports, 2022, 12(1),

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Heptane ;  3 bar; 20 - 30 bar
1.2 Reagents: Hydrogen ;  5 h, 30 bar, rt → 100 °C
Référence
Hydrogenation and Reductive Amination of Aldehydes using Triphos Ruthenium Catalysts
Christie, Francesca; Zanotti-Gerosa, Antonio; Grainger, Damian, ChemCatChem, 2018, 10(5), 1012-1018

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  6 h, rt
Référence
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: [5-Butyl-1-methyl-3-(2,4,6-trimethylphenyl)-1H-1,2,3-triazolium-4-yl]carbonyl(η5… Solvents: 1,2-Dichloroethane ;  9 min, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
Référence
Triazolylidene Iron(II) Piano-Stool Complexes: Synthesis and Catalytic Hydrosilylation of Carbonyl Compounds
Johnson, Chloe; Albrecht, Martin, Organometallics, 2017, 36(15), 2902-2913

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  1-Butanaminium, N-[2-[[4-[[(2-aminoethyl)amino]sulfonyl]phenyl]amino]-2-oxoethyl… Solvents: Water ;  1 h, 80 °C
1.2 Reagents: Sodium formate ;  1.5 h, 80 °C
Référence
Synthesis of water-soluble monotosylated ethylenediamines and their application in ruthenium and iridium-catalyzed transfer hydrogenation of aldehydes
Zhou, Zhongqiang; Ma, Qiong; Zhang, Aiqing; Wu, Lamei, Applied Organometallic Chemistry, 2011, 25(12), 856-861

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium borohydride ;  10 min, rt
Référence
Fast and efficient method for quantitative reduction of carbonyl compounds by NaBH4 under solvent-free conditions
Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, Mohammad G., Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: 1883514-40-6 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  0.5 h, 82 °C
Référence
Piano-stool benzothiazol-2-ylidene Ru(II) complexes for effective transfer hydrogenation of carbonyls
Oruc, Zeynep Ipek; Gok, Lutfiye; Turkmen, Hayati; Sahin, Onur; Buyukgungor, Orhan; et al, Journal of Organometallic Chemistry, 2016, 807, 36-44

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Methanol ;  5 min, rt
Référence
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Nickel ,  Silica Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Water
Référence
Rapid and selective reduction of aldehydes, ketones, phenol, and alkenes with Ni-boride-silica catalysts system at low temperature
Rahman, Ateeq; Jonnalagadda, S. B., Journal of Molecular Catalysis A: Chemical, 2009, 299(1-2), 98-101

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Tributylstannane Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Solvent-mediated chemoselective reduction of aldehydes by using tributyltin hydride in methanol, aqueous organic solvents, or water: an environmentally benign process
Kamiura, Koji; Wada, Makoto, Tetrahedron Letters, 1999, 40(51), 9059-9062

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: 2725020-49-3 ;  18 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 25 °C
Référence
Aluminum Hydroxide Secondary Building Units in a Metal-Organic Framework Support Earth-Abundant Metal Catalysts for Broad-Scope Organic Transformations
Feng, Xuanyu ; Ji, Pengfei ; Li, Zhe; Drake, Tasha; Oliveres, Pau; et al, ACS Catalysis, 2019, 9(4), 3327-3337

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: 1659248-89-1 Solvents: Methanol ;  5 min, rt
Référence
Sodium borohydride reduction of aldehydes catalyzed by an oxovanadium(IV) Schiff base complex encapsulated in the nanocavity of zeolite-Y
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Inorganic Chemistry Communications, 2015, 54, 38-40

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Référence
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Dichloro(piperazine-κN1,κN4)bis[tetrahydroborato(1-)-κH,κH′]zirconium Solvents: Diethyl ether ;  45 min, rt
Référence
Zirconium borohydride piperazine complex, an efficient, air and thermally stable reducing agent
Tajbakhsh, M.; Lakouraj, M. M.; Shirini, F.; Habibzadeh, S.; Nikdoost, A., Tetrahedron Letters, 2004, 45(16), 3295-3299

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: (T-4)-Trihydro[1-methyl-5-phenyl-3-(phenylmethyl)-1H-1,2,3-triazolium-4-yl]boron Catalysts: Silica Solvents: Dichloromethane ;  3 h, rt
Référence
Mesoionic Carbene-Boranes
de Oliveira Freitas, Luiza Baptista; Eisenberger, Patrick; Crudden, Cathleen M., Organometallics, 2013, 32(22), 6635-6638

4-Bromobenzyl alcohol Raw materials

4-Bromobenzyl alcohol Preparation Products

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Pureté:98%
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Prix ($):Enquête